(3-chloro-4-(difluoromethoxy)phenyl)methanol
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Overview
Description
(3-chloro-4-(difluoromethoxy)phenyl)methanol is an organic compound with the molecular formula C8H7ClF2O2 and a molecular weight of 208.59 g/mol . This compound is characterized by the presence of a chloro group, a difluoromethoxy group, and a phenylmethanol moiety. It is used in various chemical and industrial applications due to its unique chemical properties.
Preparation Methods
The synthesis of (3-chloro-4-(difluoromethoxy)phenyl)methanol typically involves the reaction of 3-chloro-4-(difluoromethoxy)benzaldehyde with a reducing agent such as sodium borohydride (NaBH4) in an appropriate solvent like methanol or ethanol . The reaction conditions usually include stirring the mixture at room temperature or slightly elevated temperatures until the reaction is complete. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity of the product .
Chemical Reactions Analysis
(3-chloro-4-(difluoromethoxy)phenyl)methanol undergoes various types of chemical reactions, including:
Substitution: The chloro group in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate would yield the corresponding carboxylic acid, while reduction with sodium borohydride would yield the corresponding alcohol .
Scientific Research Applications
(3-chloro-4-(difluoromethoxy)phenyl)methanol has several scientific research applications, including:
Mechanism of Action
The mechanism of action of (3-chloro-4-(difluoromethoxy)phenyl)methanol involves its interaction with specific molecular targets and pathways. The chloro and difluoromethoxy groups can influence the compound’s reactivity and binding affinity to various biological targets, such as enzymes or receptors . These interactions can modulate the activity of these targets, leading to the observed biological effects .
Comparison with Similar Compounds
(3-chloro-4-(difluoromethoxy)phenyl)methanol can be compared with other similar compounds, such as:
(3-chloro-4-(difluoromethoxy)-5-fluorophenyl)(phenyl)methanol: This compound has an additional fluorine atom on the phenyl ring, which can influence its chemical and biological properties.
3-chloro-4-(difluoromethoxy)phenol: This compound has a hydroxyl group instead of a methanol group, which can affect its reactivity and applications.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties compared to other similar compounds .
Properties
IUPAC Name |
[3-chloro-4-(difluoromethoxy)phenyl]methanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClF2O2/c9-6-3-5(4-12)1-2-7(6)13-8(10)11/h1-3,8,12H,4H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTHBALZOOUFWFP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CO)Cl)OC(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClF2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.59 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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